Spiro(4H-3,1-benzothiazine-4,1'-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride
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Overview
Description
Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride is a heterocyclic compound that features a spiro linkage between a benzothiazine and a cyclohexane ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride typically involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure, often promoted by concentrated sulfuric acid, to yield the desired benzothiazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiazine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to other biologically active compounds, it is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzothiazine ring can form hydrogen bonds and π–π interactions with biological molecules, while the spiro linkage provides structural rigidity, enhancing its binding affinity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share the benzothiazine core but lack the spiro linkage, resulting in different biological activities.
2-Amino-4H-3,1-benzoxazin-4-ones: These compounds have an oxygen atom instead of sulfur in the heterocyclic ring, leading to variations in their chemical reactivity and biological effects.
Uniqueness
Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness enhances its potential for specific biological interactions and makes it a valuable compound for further research and development .
Properties
CAS No. |
23242-29-7 |
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Molecular Formula |
C13H21ClN2S |
Molecular Weight |
272.84 g/mol |
IUPAC Name |
spiro[5,6,7,8-tetrahydro-3,1-benzothiazine-4,1'-cyclohexane]-2-amine;hydrochloride |
InChI |
InChI=1S/C13H20N2S.ClH/c14-12-15-11-7-3-2-6-10(11)13(16-12)8-4-1-5-9-13;/h1-9H2,(H2,14,15);1H |
InChI Key |
HLFCYXLGOZUNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)N=C(S2)N.Cl |
Origin of Product |
United States |
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